molecular formula C21H23NO6 B602061 2-Demethylcolchicine CAS No. 102491-80-5

2-Demethylcolchicine

Cat. No.: B602061
CAS No.: 102491-80-5
M. Wt: 385.41
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Description

2-Demethylcolchicine is a derivative of colchicine, an alkaloid found in plants such as Colchicum autumnale and Gloriosa superba. Colchicine and its derivatives have been studied extensively for their biological activities, including anti-inflammatory, antimitotic, and cytotoxic properties. This compound, in particular, has garnered interest due to its potential therapeutic applications and reduced toxicity compared to colchicine .

Mechanism of Action

Target of Action

2-Demethylcolchicine, a derivative of colchicine, primarily targets the protein tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are a component of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

This compound interacts with tubulin in a similar way to colchicine . It binds to the β-subunit of the tubulin heterodimer, inhibiting the assembly of these dimers into microtubules . This disruption of microtubule dynamics affects various cellular processes, including cell division and intracellular transport .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization of tubulin into microtubules . By binding to tubulin, this compound prevents the formation of these structures, thereby disrupting the normal function of the cell’s cytoskeleton .

Pharmacokinetics

Colchicine, and by extension this compound, is known to be rapidly and almost completely absorbed in the jejunum and ileum after oral administration . It is mainly metabolized in the liver via demethylation by the cytochrome P450 system (isoform CYP 3A4) to this compound . The main route of colchicine elimination is biliary excretion .

Result of Action

The molecular effect of this compound is the disruption of microtubule dynamics, which can lead to cell cycle arrest and apoptosis . On a cellular level, this can result in the inhibition of cell division and the disruption of intracellular transport . These effects are utilized in the treatment of conditions such as gout and familial Mediterranean fever .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of liver or kidney disease can increase the risk of colchicine poisoning due to impaired drug metabolism and elimination . Furthermore, the use of certain co-solvents can enhance the yield of this compound .

Biochemical Analysis

Biochemical Properties

The biosynthesis of colchicine, and by extension 2-Demethylcolchicine, involves amino acid precursors, phenylalanine and tyrosine . Colchicine undergoes oxidative demethylation to form this compound . This process involves the interaction with the P450 cytochrome pathway .

Cellular Effects

This compound, like colchicine, has shown effects on various cellular processes. Colchicine is known to disrupt axoplasmic transport in neurons . It is reasonable to infer that this compound may have similar effects on cellular processes, given its structural similarity to colchicine.

Molecular Mechanism

Colchicine and its derivatives, including this compound, bind to tubulin, a protein that forms microtubules, essential components of the cell’s cytoskeleton . This binding disrupts the formation of microtubules, affecting various cellular functions .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound are limited, it is known that colchicine binds to tubulin very slowly and irreversibly . Given the structural similarity, this compound might exhibit similar characteristics.

Dosage Effects in Animal Models

It is known that animal models play a crucial role in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .

Metabolic Pathways

Colchicine undergoes oxidation with the P450 cytochrome pathway to form this compound . This suggests that this compound is involved in metabolic pathways associated with the P450 cytochrome system.

Transport and Distribution

The main route of colchicine elimination is biliary excretion, suggesting that it is transported and distributed within cells and tissues via this pathway . Given the structural similarity, this compound might follow a similar route.

Subcellular Localization

Given that colchicine and its derivatives bind to tubulin, it is likely that this compound is localized to areas of the cell where tubulin is abundant, such as the cytoskeleton .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Demethylcolchicine can be synthesized from colchicine through a demethylation process. One method involves the use of concentrated sulfuric acid at 60°C for 7 hours. The reaction mixture is monitored by thin-layer chromatography (TLC) and the product is purified using silica gel column chromatography .

Industrial Production Methods: Industrial production of this compound typically involves microbial transformation. Streptomyces griseus ATCC 13273 has been shown to catalyze the regio-selective demethylation of colchicine to produce this compound with a yield of up to 51% when dimethylformamide (DMF) is used as a co-solvent .

Chemical Reactions Analysis

Types of Reactions: 2-Demethylcolchicine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different metabolites.

    Reduction: It can be reduced under specific conditions.

    Substitution: It can undergo substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides and acids are commonly used.

Major Products: The major products formed from these reactions include various demethylated and oxidized derivatives of this compound .

Scientific Research Applications

2-Demethylcolchicine has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other colchicine derivatives.

    Biology: It is studied for its effects on cell division and microtubule dynamics.

    Medicine: It has potential therapeutic applications in treating gout, familial Mediterranean fever, and certain cancers due to its cytotoxic properties.

    Industry: It is used in the production of polyploid plants in agriculture

Comparison with Similar Compounds

    Colchicine: The parent compound, known for its higher toxicity.

    3-Demethylcolchicine: Another derivative with similar properties but different regio-selectivity.

    Demecolcine: A less toxic derivative used in cancer treatment.

Uniqueness: 2-Demethylcolchicine is unique due to its reduced toxicity and specific regio-selective demethylation, making it a valuable compound for therapeutic applications and scientific research .

Properties

IUPAC Name

N-[(7S)-2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)20(25)21(28-4)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOVAJCRYIUTBD-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90223605
Record name Colchicine, 3-demethyl- (7CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7336-36-9
Record name (-)-2-Demethylcolchicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7336-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O2-demethylcolchicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007336369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Demethylcolchicine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180533
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Colchicine, 3-demethyl- (7CI)
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URL https://comptox.epa.gov/dashboard/DTXSID90223605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DEMETHYLCOLCHICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9U19L3N0J
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